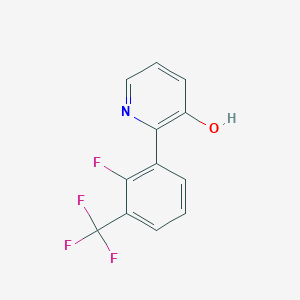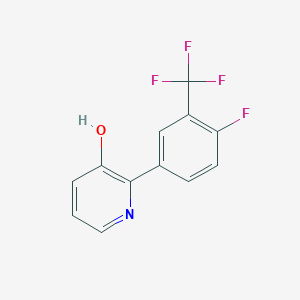
5-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, abbreviated as 5F3H, is an organic compound with a molecular formula of C10H8F3NO. It is a white crystalline solid that is soluble in polar organic solvents and insoluble in water. 5F3H has been studied extensively in the scientific research community due to its potential applications in a variety of fields.
科学的研究の応用
5F3H has been studied extensively in the scientific research community due to its potential applications in a variety of fields. In particular, 5F3H has been used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of the enzyme dihydroorotate dehydrogenase, which is involved in the regulation of cell proliferation. Additionally, 5F3H has been used as a starting material for the synthesis of anti-tumor agents, such as the agent 5-fluoro-3-trifluoromethyl-3-hydroxypyridine-2-carboxamide. Furthermore, 5F3H has been used as a starting material for the synthesis of various inhibitors of enzymes involved in the regulation of neurotransmitter release, such as the inhibitor 5-(4-fluoro-3-trifluoromethylphenyl)-3-hydroxy-4-methylpyridine.
作用機序
The mechanism of action of 5F3H is not fully understood, but it is believed to be related to its ability to interact with certain enzymes and other proteins. Specifically, it is believed that 5F3H is able to interact with certain enzymes, such as dihydroorotate dehydrogenase, to inhibit their activity. Additionally, 5F3H is believed to interact with certain proteins, such as certain neurotransmitter receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F3H are not fully understood, but it is believed to have several potential effects. Specifically, it is believed that 5F3H may have anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, it is believed that 5F3H may have the potential to modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
The use of 5F3H in laboratory experiments has several advantages and limitations. One of the main advantages of using 5F3H in laboratory experiments is that it is relatively easy to synthesize and is commercially available. Additionally, 5F3H is relatively stable, making it suitable for use in laboratory experiments. However, one of the main limitations of using 5F3H in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain contexts.
将来の方向性
There are several potential future directions for the use of 5F3H in scientific research. One potential future direction is to explore its potential as an inhibitor of enzymes involved in the regulation of cell proliferation and other biological processes. Additionally, 5F3H could be explored as a potential modulator of neurotransmitter release, as it is believed to interact with certain neurotransmitter receptors. Furthermore, 5F3H could be explored as a potential therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative diseases. Finally, 5F3H could be explored as a potential starting material for the synthesis of various biologically active compounds.
合成法
5F3H can be synthesized from 4-fluoro-3-trifluoromethylbenzaldehyde and 3-hydroxypyridine in two steps. In the first step, the 4-fluoro-3-trifluoromethylbenzaldehyde is reacted with 3-hydroxypyridine in an acidic medium to form the intermediate product 4-fluoro-3-trifluoromethyl-5-hydroxy-3-pyridinol. In the second step, this intermediate product is then oxidized with an oxidizing agent such as chromium(VI) oxide to form 5F3H.
特性
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-2-1-7(4-10(11)12(14,15)16)8-3-9(18)6-17-5-8/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDLMSSLQJSZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683157 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261974-69-9 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368468.png)










![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, 95%](/img/structure/B6368572.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%](/img/structure/B6368575.png)